molecular formula C7H10O2 B179523 2-Ethyl-1,3-cyclopentanedione CAS No. 823-36-9

2-Ethyl-1,3-cyclopentanedione

Cat. No. B179523
CAS RN: 823-36-9
M. Wt: 126.15 g/mol
InChI Key: YDFBIBUYOUFJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03959322

Procedure details

Reflux 6-(3,4-dimethoxyphenyl)hex-1-en-3-one, containing a small amount of 6-(3,4-dimethoxyphenyl)-1-diethylaminohexan-3-one (6 g, produced by slow distillation of the latter substance) with 2-ethyl-cyclopentane-1,3-dione (3.5 g) in 0.12% anhydrous methanolic potassium hydroxide (10 cc) for 10 hours. Remove most of the methanol under reduced pressure, add benzene (25 cc) and ether (25 cc) and wash the solution with water, dilute aqueous potassium hydroxide, dilute hydrochloric acid and water. Dry and evaporate the solvent to give the triketone adduct 2-[6-(3,4-dimethoxyphenyl)-3-oxohexyl]-2-ethylcyclopentane-1,3-dione; infrared absorption (gum) 5.80, 6.25 μ (split peak).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
6-(3,4-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-(3,4-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=[C:5]([CH2:11][CH2:12][CH2:13]C(=O)C=C)[CH:6]=[CH:7][C:8]=1[O:9]C.C[O:19]C1C=C(CCCC(=O)CCN(CC)CC)C=CC=1OC>[OH-].[K+]>[CH2:12]([CH:11]1[C:5](=[O:19])[CH2:6][CH2:7][C:8]1=[O:9])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
6-(3,4-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCCC(C=C)=O
Step Three
Name
6-(3,4-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCCC(CCN(CC)CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.